molecular formula C11H9FO B1311291 1-Fluoro-4-methoxynaphthalene CAS No. 10471-09-7

1-Fluoro-4-methoxynaphthalene

Cat. No. B1311291
CAS RN: 10471-09-7
M. Wt: 176.19 g/mol
InChI Key: STHIPSLAOJKIPY-UHFFFAOYSA-N
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Description

1-Fluoro-4-methoxynaphthalene (FMN) is a chemical compound that belongs to the family of naphthalene derivatives. It has a molecular formula of C11H9FO and an average mass of 176.187 Da .


Synthesis Analysis

The synthesis of 1-Fluoro-4-methoxynaphthalene and its related compounds is a topic of ongoing research. A study on the synthesis of 1-Fluoronaphthalene and its process-related impurities has been reported . The study developed a precise reversed-phase high-performance liquid chromatography method for the determination of 1-fluoronaphthalene and its process-related impurities . Another study discussed the continuous-flow synthesis of fluorine-containing fine chemicals .


Molecular Structure Analysis

The molecular structure of 1-Fluoro-4-methoxynaphthalene can be analyzed using various techniques such as X-ray crystallography and electron diffraction . The compound has a molecular formula of C11H9FO .


Physical And Chemical Properties Analysis

1-Fluoro-4-methoxynaphthalene has a molecular formula of C11H9FO and an average mass of 176.187 Da . More detailed physical and chemical properties can be found in specialized databases or literature .

Scientific Research Applications

Fluorescent Labeling in HPLC Analysis

  • Fluorescent Labeling of Carboxylic Acids : The use of related compounds as fluorogenic labelling reagents in high-performance liquid chromatography (HPLC) for biologically active carboxylic acids has been a significant area of research. This process involves the creation of fluorescent esters, enabling the effective separation and detection of acids like fatty acids and bile acids in pharmaceutical formulations (Gatti, Cavrini, & Roveri, 1992).

Fluorination of Organic Compounds

  • Selective Fluorination in Water : The use of derivatives in selective fluorination of various organic compounds in water has been reported. This methodology transforms compounds like 2-Naphthole and 2-methoxynaphthalene into different fluorinated products, demonstrating the versatility of these compounds in organic synthesis (Stavber, Zupan, Jereb, & Stavber, 2004).

Spectroscopic Analysis

  • Vibrational and Spectral Studies : Research has been conducted on the structural and vibrational properties of related compounds like 1-methoxynaphthalene. These studies involve evaluating fundamental vibrational frequencies and band intensities, which have applications in understanding molecular structures and interactions (Govindarajan, Periandy, & Ganesan, 2010).

Biochemical and Environmental Studies

  • Fungal Metabolism of Fluoro-substituted Naphthalenes : Investigations into the metabolism of fluoro-substituted naphthalenes like 1-fluoronaphthalene by fungi have been carried out. These studies provide insight into how environmental pollutants are processed by microorganisms, which is crucial for understanding bioremediation processes (Cerniglia, Miller, Yang, & Freeman, 1984).

Photoreactions and Photoproducts

  • Photodimerization of Substituted Naphthalenes : Research on β-methoxynaphthalene has shown that it exhibits excimer fluorescence and forms stable dimeric photoproducts under prolonged irradiation. This property has applications in photochemical studies and the synthesis of complex organic compounds (Wilairat & Selinger, 1968).

Crystallography

  • Synthesis and Crystallographic Analysis : The synthesis and characterization of derivatives like 1-acetoxy-3-ethoxy carbonyl-4-(4-methoxy)phenyl-7-methoxynaphthalene have been explored. Crystallographic analysis of such compounds aids in understanding their structural properties (Singh, 2013).

Chemical Reactions and Synthesis

  • Regioselective Reactions and Synthesis : Studies have examined the regioselective reactions of compounds like 1-methoxynaphthalene, which are critical for developing specific synthetic routes in organic chemistry (Betz & Bauer, 2002).

Future Directions

The future directions of research on 1-Fluoro-4-methoxynaphthalene and similar compounds could involve developments in various fields. For instance, metal-organic frameworks have shown promise in various applications, and their development could involve compounds like 1-Fluoro-4-methoxynaphthalene . Additionally, the fabrication of desalination membranes is another area where such compounds could find application .

properties

IUPAC Name

1-fluoro-4-methoxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FO/c1-13-11-7-6-10(12)8-4-2-3-5-9(8)11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STHIPSLAOJKIPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoro-4-methoxynaphthalene

Synthesis routes and methods

Procedure details

21.7 g of 4-Fluoro-naphthalen-1-ol were dissolved in 250 ml acetone. 39.0 g of potassium carbonate and 14.6 ml dimethyl sulphate were added at room temperature. The reaction was placed under nitrogen and stirred for 72 h. The mixture was filtrated; the solid washed with acetone, and the filtrate was concentrated to a viscous oil, which was taken up in ethyl acetate. This was washed with water and with brine, dried over sodium sulphate, filtered through celite and concentrated. The resulting oil was distilled using a Kugelrohr-apparatus, yielding 11.4 g of 4-fluoro-1-methoxynaphthalene.
Quantity
21.7 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
39 g
Type
reactant
Reaction Step Two
Quantity
14.6 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
W Adcock, J Alste, SQA Rizvi… - Journal of the American …, 1976 - ACS Publications
… A solution of 1 -fluoro-4-methoxynaphthalene (3.52 g, 0.02 mol) in pyridinium chloride23 (7.5 g) was refluxed for 20 min and then poured onto ice. The precipitate was collected, washed …
Number of citations: 54 pubs.acs.org

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